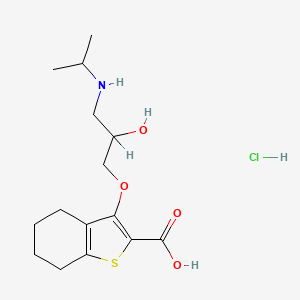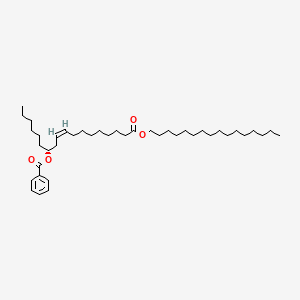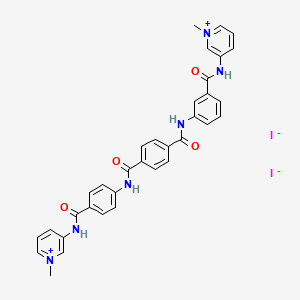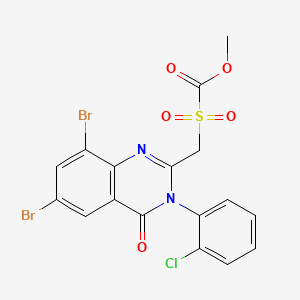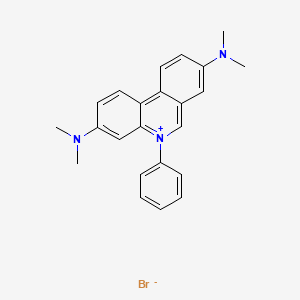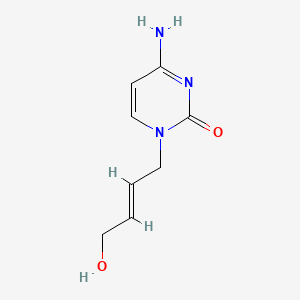
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinone core with an amino group at the 4-position and a hydroxybutenyl group at the 1-position. The (E)-configuration indicates the specific geometric arrangement of the hydroxybutenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the pyrimidinone ring, followed by the introduction of the amino and hydroxybutenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (Z)-: Differing in the geometric configuration of the hydroxybutenyl group.
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butyl)-: Lacking the double bond in the hydroxybutenyl group.
2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butynyl)-: Featuring a triple bond in the hydroxybutenyl group.
Uniqueness
The (E)-configuration of the hydroxybutenyl group in 2(1H)-Pyrimidinone, 4-amino-1-(4-hydroxy-2-butenyl)-, (E)- imparts unique chemical properties and reactivity compared to its isomers and analogs. This configuration can influence the compound’s biological activity and interactions with molecular targets.
Properties
CAS No. |
117011-72-0 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-amino-1-[(E)-4-hydroxybut-2-enyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-3,5,12H,4,6H2,(H2,9,10,13)/b2-1+ |
InChI Key |
HGNXPEBCWGQXGP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C/C=C/CO |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


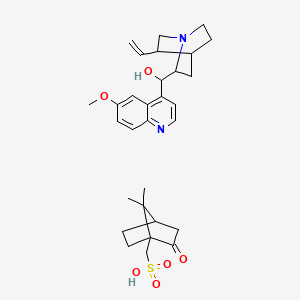
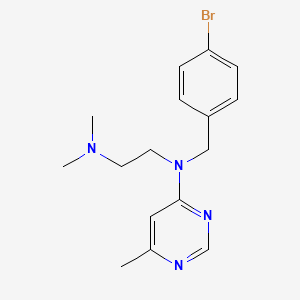
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
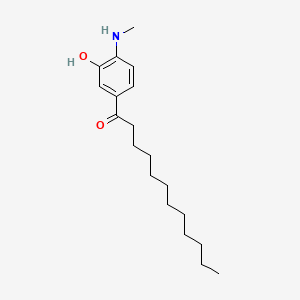
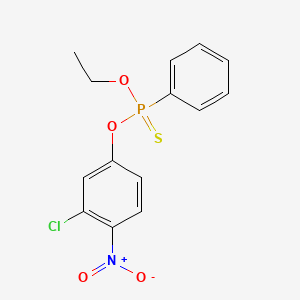
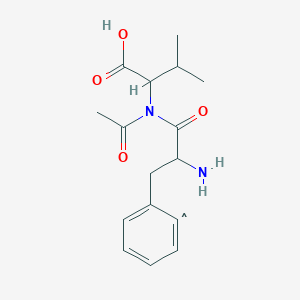
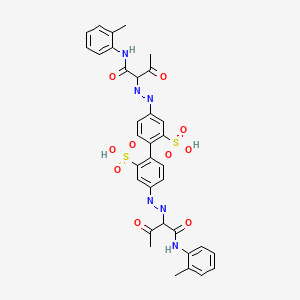
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
